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molecular formula C9H15N B089441 Triallylamine CAS No. 102-70-5

Triallylamine

Cat. No. B089441
M. Wt: 137.22 g/mol
InChI Key: VPYJNCGUESNPMV-UHFFFAOYSA-N
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Patent
US04091019

Procedure details

A 300 ml autoclave was charged with 5.8g (5 millimoles) of tetrakis (triphenylphosphine) palladium, 1.8g (13.3 millimoles) of triallylamine and 80ml of N-methyl pyrrolidone as a solvent. Oxygen was removed from the autoclave by a nitrogen purge and then ammonia was added with stirring until the internal pressure reached 3.87 Kg/cm. The reactor was then heated with stirring to 100° C (pressure - 10.19 kg/cm) and subsequently to 130° C (pressure - 13.34 kg/cm). At 100° C the reaction was very slow but after 30 minutes at 130° C the triallylamine had reacted to form 5.2 millimoles of monoallylamine and 6.6 millimoles of diallylamine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4](CC=C)[CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3]>CN1CCCC1=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:1]([NH2:4])[CH:2]=[CH2:3].[CH2:1]([NH:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C=C)N(CC=C)CC=C
Name
Quantity
80 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
5.8 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the internal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Oxygen was removed from the autoclave by a nitrogen
CUSTOM
Type
CUSTOM
Details
purge
ADDITION
Type
ADDITION
Details
ammonia was added
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then heated
STIRRING
Type
STIRRING
Details
with stirring to 100° C (pressure - 10.19 kg/cm)
CUSTOM
Type
CUSTOM
Details
subsequently to 130° C
CUSTOM
Type
CUSTOM
Details
the triallylamine had reacted

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.2 mmol
Name
Type
product
Smiles
C(C=C)NCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.6 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04091019

Procedure details

A 300 ml autoclave was charged with 5.8g (5 millimoles) of tetrakis (triphenylphosphine) palladium, 1.8g (13.3 millimoles) of triallylamine and 80ml of N-methyl pyrrolidone as a solvent. Oxygen was removed from the autoclave by a nitrogen purge and then ammonia was added with stirring until the internal pressure reached 3.87 Kg/cm. The reactor was then heated with stirring to 100° C (pressure - 10.19 kg/cm) and subsequently to 130° C (pressure - 13.34 kg/cm). At 100° C the reaction was very slow but after 30 minutes at 130° C the triallylamine had reacted to form 5.2 millimoles of monoallylamine and 6.6 millimoles of diallylamine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4](CC=C)[CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3]>CN1CCCC1=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:1]([NH2:4])[CH:2]=[CH2:3].[CH2:1]([NH:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C=C)N(CC=C)CC=C
Name
Quantity
80 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
5.8 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring until the internal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Oxygen was removed from the autoclave by a nitrogen
CUSTOM
Type
CUSTOM
Details
purge
ADDITION
Type
ADDITION
Details
ammonia was added
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then heated
STIRRING
Type
STIRRING
Details
with stirring to 100° C (pressure - 10.19 kg/cm)
CUSTOM
Type
CUSTOM
Details
subsequently to 130° C
CUSTOM
Type
CUSTOM
Details
the triallylamine had reacted

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.2 mmol
Name
Type
product
Smiles
C(C=C)NCC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.6 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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